molecular formula C6H7NS B2919797 4-Ethenyl-2-methyl-1,3-thiazole CAS No. 932108-40-2

4-Ethenyl-2-methyl-1,3-thiazole

Cat. No. B2919797
CAS RN: 932108-40-2
M. Wt: 125.19
InChI Key: GNKYWCCWNZWGQF-UHFFFAOYSA-N
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Description

“4-Ethenyl-2-methyl-1,3-thiazole” is a chemical compound with the molecular formula C6H7NS . It is also known as “2-methyl-4-vinylthiazole” and is used in various applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar due to the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 125.19 . The storage temperature is -10 degrees .

Scientific Research Applications

Green Corrosion Inhibitors

4-Ethenyl-2-methyl-1,3-thiazole, a derivative of thiazole, has been investigated for its application as a green corrosion inhibitor. Studies show that thiazole derivatives can significantly inhibit corrosion in metals like copper when exposed to corrosive environments such as chloride-containing solutions. The effectiveness of these inhibitors is attributed to their molecular structure, which facilitates adsorption onto metal surfaces, providing a protective barrier against corrosive agents. The ethenyl group in particular enhances electron donation and adsorption capabilities, contributing to the high inhibition performance of these compounds (Shi Mo, H. Luo, & N. Li, 2017).

Anticorrosive Properties in Steel

Further research into thiazole derivatives has demonstrated their potential in protecting mild steel against corrosion, particularly in acidic environments. The use of these compounds as corrosion inhibitors for steel in hydrochloric acid solutions has been explored, with some showing promising results in enhancing the material's resistance to corrosive processes. The interaction between thiazole derivatives and the steel surface plays a critical role in forming a protective layer that minimizes corrosion (F. Bentiss, M. Lebrini, M. Lagrenée, M. Traisnel, A. Elfarouk, & H. Vezin, 2007).

Synthesis of Imidazoles

In the field of organic synthesis, this compound has been implicated in the synthesis of imidazoles, showcasing its versatility as a reagent. Specifically, it has been used in the efficient synthesis of trisubstituted imidazoles via a one-pot, three-component process. This method highlights the compound's utility in creating complex organic structures, which are valuable in various chemical and pharmaceutical applications (Hongjun Zang, Qiuhong Su, Yingming Mo, B. Cheng, & Song Jun, 2010).

Organic Electronic Materials

Additionally, thiazole and its derivatives, including this compound, have been explored for their potential applications in organic electronic materials. Their unique electronic properties, such as the ability to undergo reversible photocyclization, make them candidates for use in photochromic systems. These systems have applications in various technologies, including information storage, sensors, and smart windows (K. Uchida, Y. Nakayama, & M. Irie, 1990).

Safety and Hazards

The safety information for “4-Ethenyl-2-methyl-1,3-thiazole” indicates that it is classified as dangerous with hazard statements H227, H315, H318, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, among others .

Future Directions

The future directions for “4-Ethenyl-2-methyl-1,3-thiazole” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Thiazole derivatives have been gaining attention due to their broad applications in different fields and their pharmaceutical and biological activities .

properties

IUPAC Name

4-ethenyl-2-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-3-6-4-8-5(2)7-6/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYWCCWNZWGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

932108-40-2
Record name 4-ethenyl-2-methyl-1,3-thiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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